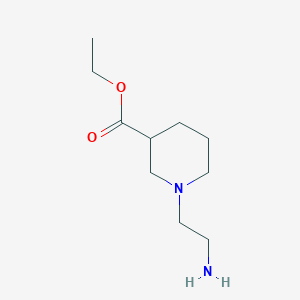

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

説明

Chemical Nomenclature and Classification

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate belongs to the broader family of piperidine derivatives, which are classified as saturated six-membered heterocyclic compounds containing one nitrogen atom. The International Union of Pure and Applied Chemistry designation for this compound is this compound, reflecting its systematic nomenclature based on the piperidine core structure. Alternative nomenclature includes the synonym 1-(2-Aminoethyl)-3-(ethoxycarbonyl)piperidine, which emphasizes the ethoxycarbonyl functional group at the 3-position of the ring.

The compound can be categorized within several chemical classifications. As a piperidine derivative, it falls under the category of saturated heterocycles, specifically azacyclohexanes. The presence of both amine and ester functional groups classifies it as a bifunctional molecule, while the aminoethyl substituent places it within the broader category of alkylamine derivatives. From a structural perspective, the compound exhibits characteristics of both amino acid derivatives and cyclic esters, making it a versatile intermediate for pharmaceutical applications.

The molecular classification extends to its role as a synthetic building block for drug development. Piperidine derivatives are recognized as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The specific substitution pattern of this compound positions it as a potential intermediate for the synthesis of more complex pharmaceutical compounds, particularly those requiring both amine and carboxylate functionalities.

特性

IUPAC Name |

ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAHERATGIWCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249257 | |

| Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-32-0 | |

| Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide . The reaction typically occurs under basic conditions, often using sodium hydroxide in ethanol as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reagents and by-products.

化学反応の分析

Types of Reactions

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution.

Oxidation and Reduction:

Substitution Reactions: It can participate in substitution reactions, particularly involving the amino and ester groups.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide in ethanol.

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with 2-bromoethylamine hydrobromide yields this compound .

科学的研究の応用

Medicinal Chemistry

Potential Drug Development:

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is being explored as a precursor for the synthesis of novel pharmacological agents. Its structural features make it a valuable building block in the design of compounds targeting neurological disorders and other medical conditions. Research indicates that derivatives of this compound may exhibit activity against various biological targets, including enzymes involved in inflammation and pain pathways.

Case Study:

In a study focusing on the inhibition of soluble epoxide hydrolase (sEH), compounds derived from piperidine structures, including this compound, were evaluated for their anti-inflammatory properties. The results suggested that modifications to the piperidine ring could enhance efficacy against conditions like rheumatoid arthritis and acute pancreatitis, indicating a promising direction for further drug development .

Biochemical Applications

Enzyme Interaction Studies:

The compound has been used to investigate its interactions with various enzymes and receptors. For instance, it can act as an inhibitor or substrate in enzymatic reactions, influencing metabolic pathways and cellular functions. Understanding these interactions is crucial for elucidating the biochemical mechanisms underlying its potential therapeutic effects.

Data Table: Enzyme Interaction Studies

| Enzyme | Effect | Reference |

|---|---|---|

| Soluble Epoxide Hydrolase | Inhibition observed | |

| Cyclooxygenase | Modulation of activity | |

| Protein Kinase | Potential substrate |

Synthetic Organic Chemistry

Synthesis of Complex Molecules:

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential component in developing new materials and functionalized compounds.

Synthetic Routes:

The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions, allowing for the formation of this compound as a key intermediate in larger synthetic schemes .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in producing specialty chemicals and agrochemicals. Its role as a building block enables the creation of functional materials with specific properties tailored for various applications.

Pharmacological Research

Exploration of Therapeutic Effects:

Research continues into the pharmacological properties of this compound, particularly regarding its potential to modulate inflammatory responses and pain mechanisms. Studies have shown that derivatives can effectively lower levels of pro-inflammatory mediators, suggesting their utility in treating inflammatory diseases.

作用機序

The mechanism of action of Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with the GABA transporter 1 (GAT1), which plays a role in the regulation of GABAergic neurotransmission . This interaction can influence the inhibitory neurotransmitter GABA, potentially leading to anticonvulsant effects .

類似化合物との比較

Structural Analogues and Substituent Effects

Piperidine derivatives with varying substituents demonstrate how structural modifications influence physicochemical and biological properties. Key examples include:

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., pyrazine, oxo-dihydropyridine) improve hydrogen-bonding interactions with biological targets .

Pharmacological Activity Comparisons

H3-Receptor Antagonists

In a series of 1-(2-thiazolyl-(2-aminoethyl))-4-n-propylpiperazines, substituent position (4- vs. 5-thiazolyl) significantly impacted potency. For example:

- 5-Thiazolyl derivatives (e.g., 3a, 4a–d) exhibited higher H3 antagonism (pA₂ up to 8.27) compared to 4-thiazolyl analogs (pA₂ 5.65–6.23) .

Antiviral Activity

Ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate (Compound 7b) demonstrated antiviral activity against neurotropic alphaviruses, with a molecular weight of 425.1 g/mol and confirmed structure via NMR and MS . This highlights the role of aromatic acyl groups in enhancing target binding.

Antibacterial and Antitumor Potential

Piperidine derivatives like Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate showed antibacterial and antitumor properties, attributed to conformational flexibility and hydrogen-bonding motifs .

Physicochemical and Spectroscopic Comparisons

NMR and IR Data

- Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate analogs: rac-Ethyl 1-[4-hydroxy-4,4-bis(4-methoxyphenyl)butyl]piperidine-3-carboxylate (12l):

- ¹H NMR: δ 1.28–2.93 ppm (alkyl protons), 3.70–4.15 ppm (ester and methoxy groups) .

- IR: Peaks at 1730 cm⁻¹ (ester C=O) and 1606 cm⁻¹ (aromatic C=C) . Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate:

- Distinct ¹H NMR signals for thiadiazole protons (δ 7.5–8.0 ppm) and amino groups (δ 5.5 ppm) .

Chirality and Stereochemistry

- Ethyl 1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylate (12a) :

- Racemic and enantiopure forms showed specific optical rotations: [α]D²² = -0.17 (S) vs. +0.15 (R), indicating chirality-dependent interactions .

生物活性

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

This compound is characterized by the presence of an ethyl ester group and an aminoethyl substituent, which contribute to its lipophilicity and ability to penetrate biological membranes.

Research indicates that compounds containing piperidine moieties often exhibit a range of biological activities through various mechanisms:

- Anticancer Activity : Piperidine derivatives, including this compound, have shown potential in cancer therapy. Studies demonstrate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

- Antiviral Properties : Some piperidine derivatives have been evaluated for their inhibitory effects on viral proteases, particularly in the context of SARS-CoV. The structural characteristics of these compounds enhance their binding affinity to viral targets, making them candidates for antiviral drug development .

- Neuroprotective Effects : The ability of piperidine derivatives to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. This compound may modulate neurotransmitter release or receptor activity, contributing to neuroprotection .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis via caspase activation and modulation of the mitochondrial pathway .

- Antiviral Activity : A study investigating the inhibition of SARS-CoV proteases revealed that derivatives similar to this compound possess nanomolar potency against viral targets, highlighting their potential as broad-spectrum antiviral agents .

- Neuroprotective Studies : Research has indicated that piperidine derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to the modulation of antioxidant pathways and reduction of inflammation within neural tissues .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate, considering yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions using activating agents like EDC/HOBt in dichloromethane (DCM) with a tertiary amine base (e.g., DIEA). For example, a related piperidine-3-carboxylate derivative was synthesized by reacting ethyl piperidine-3-carboxylate with a sulfonyl chloride in aqueous Na₂CO₃ (pH 10–11) under mild conditions, achieving yields of 67% after purification via flash chromatography (Biotage SP1 system with ethyl acetate/hexanes gradients) . Optimizing stoichiometry (e.g., 1:2 molar ratio of substrate to coupling agent) and reaction time (e.g., overnight stirring at room temperature) improves purity. TLC monitoring with n-hexane/EtOAc mobile phases is critical .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.1–4.3 ppm for CH₂CH₃ and δ ~1.2–1.4 ppm for CH₃), piperidine ring protons (δ ~1.5–3.5 ppm, split into multiplets), and the aminoethyl side chain (δ ~2.7–3.3 ppm). Aromatic substituents, if present, appear at δ ~6.5–8.0 ppm. Compare spectra to literature data for analogous piperidine derivatives .

- Mass Spectrometry : ESI-TOF MS provides accurate mass data (e.g., [M+H]⁺ or [M+Na]⁺ peaks). For example, a related compound showed [M+H]⁺ at m/z 425.1, consistent with its molecular formula . High-resolution MS (Q Exactive Orbitrap) further validates isotopic patterns .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : After neutralizing the reaction mixture, use ethyl acetate to extract the product. Sequential washing with 1N HCl, NaHCO₃, and brine removes acidic/basic impurities .

- Flash Chromatography : Employ gradients of ethyl acetate/hexanes (e.g., 0–45%) on silica columns. Automated systems (e.g., Biotage SP1) enhance reproducibility .

- Recrystallization : Ethanol or THF/water mixtures are effective for crystalline derivatives. Monitor purity via HPLC (e.g., retention time ~8.36 min under gradient A conditions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of derivatives?

Methodological Answer:

- Substituent Variation : Modify the aminoethyl side chain (e.g., alkyl chain length, N-alkylation) and piperidine substituents. For example, elongation of alkyl chains in thiazole-piperazine analogs increased H3-receptor antagonism potency .

- Bioactivity Assays : Test in vitro receptor binding (e.g., H3 receptor antagonism in cell lines) and in vivo models (e.g., neurotropic alphavirus inhibition in mice). Use pA₂ values to quantify efficacy .

- Data Analysis : Compare activity trends with molecular descriptors (e.g., LogP, polar surface area) using QSAR models. Resolve contradictions (e.g., reduced activity with longer chains) via crystallographic data .

Q. What in vivo models assess neurotropic activity of derivatives?

Methodological Answer:

- Mouse Neurotropic Models : Administer compounds intraperitoneally (e.g., 10–100 mg/kg doses) and monitor survival rates in alphavirus-infected mice. For example, a piperidine-carboxylate analog improved survival by 40–60% in a 7-day study .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS. Optimize bioavailability using prodrug strategies (e.g., ester hydrolysis) .

Q. How do crystallographic data resolve conformational ambiguities in piperidine derivatives?

Methodological Answer:

- X-ray Diffraction : Determine bond lengths, angles, and ring puckering. For example, a tetrahydro-pyridine derivative showed a half-chair conformation with the ester group in an equatorial position .

- Torsional Analysis : Compare side-chain orientations (e.g., aminoethyl group) across analogs. Structural deviations >5° may explain differences in bioactivity .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Force Fields : Adjust parameters (e.g., AMBER vs. CHARMM) for piperidine ring flexibility and solvation effects.

- Experimental Validation : Synthesize high-scoring virtual hits and retest. For example, a predicted high-affinity H3 antagonist showed low potency due to steric clashes observed in co-crystal structures .

- Meta-Analysis : Cross-reference SAR data with structural databases (e.g., IUCr) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。